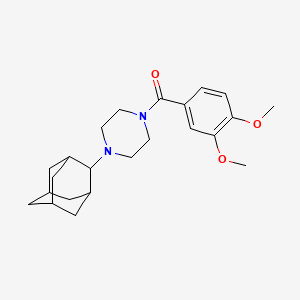

![molecular formula C13H18N2O2 B6113091 N-[3-(acetylamino)phenyl]-2,2-dimethylpropanamide CAS No. 521300-04-9](/img/structure/B6113091.png)

N-[3-(acetylamino)phenyl]-2,2-dimethylpropanamide

説明

N-[3-(acetylamino)phenyl]-2,2-dimethylpropanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years for its cognitive-enhancing effects. Noopept was first synthesized in Russia in the 1990s and has since been extensively studied for its potential therapeutic uses.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-acetamidophenyl)-2,2-dimethylpropanamide, also known as N-(3-acetamidophenyl)pivalamide or N-[3-(acetylamino)phenyl]-2,2-dimethylpropanamide:

Pharmaceutical Development

N-(3-acetamidophenyl)-2,2-dimethylpropanamide: has shown potential in pharmaceutical development, particularly as a scaffold for designing new drugs. Its structural properties allow for modifications that can enhance drug efficacy and reduce side effects. Researchers are exploring its use in developing anti-inflammatory and analgesic medications due to its ability to interact with specific biological targets .

Antimicrobial Agents

This compound is being investigated for its antimicrobial properties. Studies have shown that derivatives of N-(3-acetamidophenyl)-2,2-dimethylpropanamide can inhibit the growth of various bacterial and fungal strains. This makes it a promising candidate for developing new antimicrobial agents to combat resistant pathogens .

Cancer Research

In cancer research, N-(3-acetamidophenyl)-2,2-dimethylpropanamide is being studied for its potential as an anticancer agent. Its derivatives have been found to induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs. Researchers are focusing on optimizing its structure to enhance its selectivity and potency against cancer cells .

Neuroprotective Agents

The compound has also shown promise as a neuroprotective agent. Research indicates that it can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .

Anti-inflammatory Applications

N-(3-acetamidophenyl)-2,2-dimethylpropanamide: is being explored for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This makes it a potential candidate for developing new anti-inflammatory drugs .

Agricultural Applications

In agriculture, this compound is being studied for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain plant pathogens makes it a valuable tool for protecting crops from diseases. Researchers are working on developing formulations that can be safely and effectively used in agricultural settings .

Material Science

The unique chemical structure of N-(3-acetamidophenyl)-2,2-dimethylpropanamide makes it useful in material science. It can be used as a building block for synthesizing polymers and other materials with specific properties. This has applications in developing new materials for various industrial uses .

Environmental Science

Finally, N-(3-acetamidophenyl)-2,2-dimethylpropanamide is being investigated for its potential in environmental science. Its ability to degrade certain pollutants makes it a candidate for use in environmental cleanup efforts. Researchers are exploring its use in bioremediation to remove contaminants from soil and water .

作用機序

Target of Action

The primary target of N-(3-acetamidophenyl)-2,2-dimethylpropanamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .

Mode of Action

N-(3-acetamidophenyl)-2,2-dimethylpropanamide interacts with its targets by inhibiting the COX enzymes . It is a weak inhibitor of prostaglandin synthesis in vitro and appears to have very little anti-inflammatory activity . The compound’s metabolite, N-acylphenolamine (AM404) , acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . This interaction results in analgesic effects .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This inhibition reduces the levels of prostaglandin metabolites . Additionally, the compound’s metabolite, AM404, influences the endocannabinoid system by acting on the TRPV1 and cannabinoid 1 receptors .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are complex. It is metabolized to p-aminophenol , which crosses the blood-brain barrier and gets metabolized by fatty acid amide hydrolase to yield N-acylphenolamine (AM404) . The clearance of the compound indicates that the median molar dose fraction converted to acetaminophen-sulphate and N-acetyl-p-benzoquinone imine is 0.8% and 0.06%, respectively .

Result of Action

The action of N-(3-acetamidophenyl)-2,2-dimethylpropanamide results in potent analgesic and antipyretic effects . The compound’s metabolite, AM404, induces analgesia via TRPV1 receptors on terminals of C-fibers in the spinal dorsal horn . This action contributes to the compound’s analgesic effects .

特性

IUPAC Name |

N-(3-acetamidophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUOYQIWKGKBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219553 | |

| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521300-04-9 | |

| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521300-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6113018.png)

![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)

![9-(4-fluorophenyl)-7-(2-furylmethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6113029.png)

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B6113047.png)

![N-cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113060.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6113066.png)

![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2-thienyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6113070.png)

![1-benzyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-3-nitro-1H-pyrazole-5-carbohydrazide](/img/structure/B6113083.png)

![4-(6-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6113086.png)

![2-({4-[(1H-indol-3-ylmethylene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B6113096.png)

![N-[2-(cyclopentylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6113100.png)